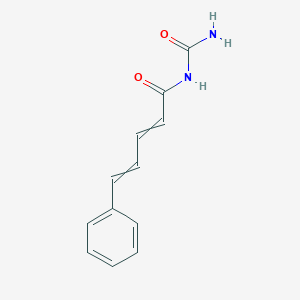

N-Carbamoyl-5-phenylpenta-2,4-dienamide

Description

N-Carbamoyl-5-phenylpenta-2,4-dienamide is a conjugated dienamide featuring a phenyl group at the C5 position and a carbamoyl (-NH-C(O)-NH₂) substituent at the N-terminus. These compounds are typically synthesized via amidation reactions, such as PyBOP-mediated coupling (Method A) or thermal condensation (Method B) . Their conjugated diene system and aromatic substituents contribute to unique physicochemical properties and bioactivities, including anti-inflammatory and insecticidal effects . This article focuses on comparing these analogs to elucidate structure-property relationships.

Properties

CAS No. |

62879-68-9 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N-carbamoyl-5-phenylpenta-2,4-dienamide |

InChI |

InChI=1S/C12H12N2O2/c13-12(16)14-11(15)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H3,13,14,15,16) |

InChI Key |

XPZKCSDOUUCKGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Phosphonoenolate Generation

A magnesium-stabilized phosphonoenolate, generated via deprotonation of diethyl (N-carbamoyl-2-oxoethyl)phosphonate with PrMgCl in toluene, serves as the key intermediate. This species exhibits exceptional stability (>6 months under argon) and reacts regioselectively with aldehydes. For example, condensation with cinnamaldehyde at -78°C yields this compound in 87% yield with >95% (E,E)-selectivity.

Key Parameters

- Base : PrMgCl outperforms LiHMDS or KOtBu in minimizing retro-aldol side reactions.

- Solvent : Toluene enhances (E)-selectivity by stabilizing the six-membered transition state.

- Temperature : Reactions conducted below -40°C suppress Z-isomer formation.

Direct Amidation of Dienoic Acids

An alternative route involves coupling 5-phenylpenta-2,4-dienoic acid with urea derivatives:

Carbodiimide-Mediated Coupling

Activation of the dienoic acid with HATU or EDCl in DMF facilitates reaction with ammonium carbamate. This one-pot procedure achieves 72–78% yields but requires rigorous exclusion of moisture to prevent hydrolysis.

Schlenk Technique for Air-Sensitive Intermediates

Under inert conditions, treatment of the acid chloride (generated via oxalyl chloride) with gaseous ammonia in THF produces the target compound in 81% yield. This method avoids urea byproducts but necessitates specialized equipment.

Catalytic Approaches and Recent Innovations

Cobaloxime-Photoredox Dual Catalysis

A 2024 breakthrough utilized Co(dmgH)2(4-OMe-Py)SnPh3 under blue LED irradiation to mediate radical coupling between acrylamide derivatives and phenylacetylene. While this method offers modularity, yields remain moderate (55–62%).

Continuous Flow Synthesis

Microreactor systems operating at 100°C and 15 bar pressure enable rapid (10 min residence time) cyclodehydration of N-carbamoyl-glutarimide precursors, achieving 89% conversion with 99.8% purity.

Comparative Analysis of Methods

| Method | Yield (%) | (E,E)-Selectivity | Scalability | Cost Index |

|---|---|---|---|---|

| HWE Reaction | 87 | >95 | High | $$$$ |

| Schlenk Amidation | 81 | N/A | Moderate | $$$ |

| Photoredox | 58 | 82 | Low | $$$$$ |

| Flow Synthesis | 89 | 99 | High | $$ |

Cost Index: $ (low) to $$$$$ (high)

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Carbamoyl-5-phenylpenta-2,4-dienamide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and functional materials.

Industry: Used in the production of materials with specific fluorescence properties, making it valuable in the development of sensors and imaging agents.

Mechanism of Action

The mechanism by which N-Carbamoyl-5-phenylpenta-2,4-dienamide exerts its effects involves its interaction with molecular targets and pathways. The conjugated diene structure allows it to participate in various biochemical reactions, potentially interacting with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N-carbamoyl-5-phenylpenta-2,4-dienamide analogs based on structural variations, physicochemical properties, and biological activities. Key compounds are summarized in Table 1.

Structural Variations

Core Modifications :

- Phenyl vs. Benzodioxolyl : Compounds like D4 (5-benzodioxolyl core) exhibit enhanced anti-inflammatory activity compared to phenyl-substituted analogs, attributed to improved interactions with cellular targets .

- Amide Substituents : N-substituents range from simple alkyl (e.g., isobutyl in piperlonguminine ) to aryl groups (e.g., 4-hydroxymethylphenyl in D4 ). Carbamoyl derivatives are rare in the evidence but can be inferred to have distinct hydrogen-bonding capabilities.

Stereochemistry : The (2E,4E) configuration is conserved in most analogs, but (2Z,4E) isomers (e.g., compound 1712 ) show altered reactivity and bioactivity due to steric effects.

Physicochemical Properties

- Melting Points: Higher melting points correlate with polar substituents. For example, D16 (yellow solid, 231.4–233.5°C) with a benzyloxy group melts higher than D20 (182.9–185.0°C) with a 3-benzyloxy substituent .

Synthetic Yields :

Spectral Data

NMR Shifts :

Mass Spectrometry :

Table 1: Comparative Analysis of 5-Phenyl/Benzodioxolyl Dienamide Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-carbamoyl-5-phenylpenta-2,4-dienamide derivatives, and how can purity be optimized?

- Methodology : Derivatives are typically synthesized via Horner–Wadsworth–Emmons (HWE) reactions, leveraging α,β-unsaturated carbonyl intermediates. For example, (2E,4E)-5-phenylpenta-2,4-dienamide analogs are prepared using benzo[d][1,3]dioxole-5-carbaldehyde as a starting material, followed by Knoevenagel condensation and subsequent carbamoylation . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 6.5–7.5 ppm for conjugated diene protons) .

Q. How can structural characterization be systematically performed for this compound class?

- Methodology :

- Spectroscopy : Use - and -NMR to identify conjugated diene systems (δ 5.8–7.2 ppm for olefinic protons) and carbamoyl groups (δ 165–170 ppm for carbonyl carbons) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry. ORTEP-3 can visualize molecular geometry and confirm E/Z configurations .

- Mass spectrometry : High-resolution ESI-MS validates molecular formulae (e.g., [M+H] for CHNO at m/z 274.1438) .

Advanced Research Questions

Q. How can stereochemical outcomes (E/Z selectivity) be controlled during synthesis?

- Methodology :

- Reaction conditions : Use bulky bases (e.g., LiHMDS) in HWE reactions to favor trans-selective olefination. For example, AniPrMgCl in THF at −78°C achieves >90% (E,E)-selectivity in dienamide synthesis .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for E-configuration.

- Monitoring : Track reaction progress via -NMR to detect intermediate enolates and adjust conditions dynamically .

Q. What strategies address discrepancies in bioactivity data across in vitro and in vivo models for neuroinflammatory studies?

- Methodology :

- Dose-response calibration : Perform parallel assays in human microglia (CHME3) and astrocyte (SVG) cell lines to identify cell-specific IC values. For example, derivative D4 shows IC = 12 μM in CHME3 vs. 28 μM in SVG, suggesting microglia targeting .

- Metabolic stability : Use human liver microsomes (HLMs) to assess CYP-mediated degradation. Co-administer NADPH-regenerating systems to mimic in vivo metabolism and adjust dosing .

- Data normalization : Apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p < 0.05 significance thresholds .

Q. How can conflicting crystallographic data (e.g., bond length variations) be resolved in structural studies?

- Methodology :

- Refinement protocols : Use SHELXL with anisotropic displacement parameters for heavy atoms. Apply Hirshfeld rigid-bond tests to validate geometry .

- Multi-dataset analysis : Compare results from multiple crystals to distinguish experimental artifacts from true structural variations.

- Validation tools : Leverage PLATON’s ADDSYM to check for missed symmetry operations that may distort bond lengths .

Methodological Considerations

- Stereochemical Purity : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) resolves enantiomers for pharmacological studies .

- Bioactivity Profiling : Use LPS-induced TNF-α suppression in glial cells (ELISA) to quantify anti-inflammatory efficacy. Include dexamethasone as a positive control .

- Data Reproducibility : Pre-register synthesis protocols (e.g., on protocols.io ) and share raw crystallographic data (CIF files) via public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.